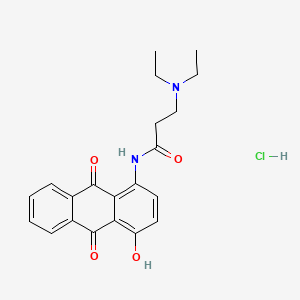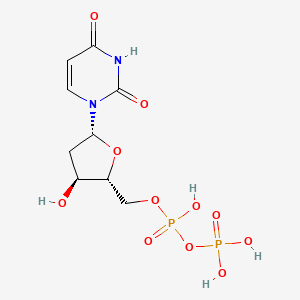
Pibenzimol
Overview
Description
Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in scientific research. It is primarily utilized as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .
Mechanism of Action
Target of Action
Pibenzimol, also known as HOECHST 33258, is a cell-permeable, benzimidazole dye . Its primary target is the minor groove of double-stranded DNA , with a preference for adenine and thymine-rich sequences . This binding specificity allows this compound to interact with DNA in a highly selective manner.
Mode of Action
This compound interacts with its target by binding to the minor groove of double-stranded DNA . This interaction is facilitated by the compound’s benzimidazole structure, which allows it to fit into the minor groove of the DNA helix . The binding results in a change in the DNA structure, which can affect the activity of genes and proteins that interact with the DNA.
Biochemical Pathways
Its binding to dna can potentially influence a variety of cellular processes, includingDNA replication, transcription, and repair . By altering these processes, this compound can affect the expression of genes and the function of proteins, leading to downstream effects on cellular function and behavior.
Pharmacokinetics
Its ability to permeate cells and bind to dna suggests that it may have good bioavailability
Result of Action
The binding of this compound to DNA can result in a variety of molecular and cellular effects. For example, it has been used as a fluorescent marker of nuclei for cell cycle studies and to distinguish nuclear morphology in apoptotic cells . Its ability to alter DNA structure and function can also potentially influence gene expression and protein activity, leading to changes in cellular function and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s binding to DNA . Additionally, the presence of other molecules in the environment, such as proteins that interact with DNA, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Pibenzimol plays a significant role in biochemical reactions by binding to double-stranded DNA. This interaction leads to the prolongation of the G2 phase of the cell cycle, inhibition of DNA replication, and cessation of cell growth in the late S phase after DNA content has been doubled . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their function and stability. For instance, it has been shown to increase the life span of mice bearing intraperitoneally implanted L1210 and P388 leukemia .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing the prolongation of the G2 phase of the cell cycle, inhibiting DNA replication, and halting cell growth in the late S phase . These effects are crucial in the context of cancer treatment, as they can lead to the cessation of tumor cell proliferation. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with double-stranded DNA. By binding to DNA, this compound induces the prolongation of the G2 phase of the cell cycle, inhibits DNA replication, and halts cell growth in the late S phase . These actions are mediated through its interactions with various biomolecules, including enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound hydrochloride is stable for at least 24 hours at 25°C when reconstituted and added to various intravenous fluids . The stability of this compound is crucial for its effectiveness in biochemical and cellular studies. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase I–II study, patients with advanced pancreatic cancer were treated with a five-day continuous infusion of this compound at doses ranging from 6–28 mg/m²/day . The major toxicity observed was hyperglycemia, which was self-limited.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s binding to double-stranded DNA and its effects on DNA replication and cell cycle progression are key aspects of its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . The transport and distribution of this compound are critical for its effectiveness in targeting specific cellular and molecular pathways .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it binds to double-stranded DNA . This localization is essential for its activity, as it directly interacts with DNA to exert its effects on cell cycle progression and DNA replication . Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments or organelles, further influencing its function and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hoechst 33258 is synthesized through a multi-step chemical process involving the reaction of 2-(4-hydroxyphenyl)-benzimidazole with various reagents to form the final bisbenzimide structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods: In industrial settings, Hoechst 33258 is produced in large quantities using similar synthetic routes but scaled up to accommodate higher production volumes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hoechst 33258 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The binding of Hoechst 33258 to DNA is facilitated by the presence of buffers such as Tris-EDTA (TE) buffer, which maintains the pH and ionic strength required for optimal binding. The dye exhibits maximal fluorescence when bound to dsDNA, with an emission peak at approximately 461 nm .
Major Products Formed: The primary product formed from the interaction of Hoechst 33258 with DNA is the Hoechst-DNA complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
Hoechst 33258 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying DNA interactions and conformations.
Biology: Employed in cell cycle studies, apoptosis detection, and chromosome analysis.
Medicine: Utilized in diagnostic assays for detecting DNA content and identifying cellular abnormalities.
Industry: Applied in quality control processes for verifying DNA purity and concentration in various samples .
Comparison with Similar Compounds
Hoechst 33342: Similar to Hoechst 33258 but with an additional ethyl group, making it more cell-permeable and suitable for live cell staining.
Hoechst 34580: Contains a dimethylamine group instead of a phenol group, resulting in a different emission maximum (490 nm) compared to Hoechst 33258 (461 nm).
Uniqueness: Hoechst 33258 is unique in its balance of cell permeability and fluorescence properties, making it a versatile tool for both fixed and live cell applications. Its specificity for adenine-thymine rich sequences also sets it apart from other nucleic acid stains .
Properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAIJLSXJJHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066899 | |
| Record name | Bisbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-44-3 | |
| Record name | Bisbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIBENZIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)






![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)



